Lipophilicity (LogP) Comparison Across Methylbenzyl Regioisomers: Meta vs. Ortho vs. Para
The target compound (meta-methyl isomer) exhibits a measured LogP of 1.23, which is 0.05 log units higher than the ortho-methyl isomer (LogP 1.18) and equivalent to the para-methyl isomer (LogP 1.23). This difference reflects the distinct electronic and steric environment imposed by the meta-methyl substituent on the benzyl ring . In the context of fragment-based screening, where compounds must satisfy Rule of Three criteria (LogP ≤ 3), all three isomers qualify, but the 0.05 LogP increment for the meta isomer corresponds to approximately 12% higher predicted membrane partitioning, which may influence cellular permeability in cell-based assays .
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.23 (Hit2Lead / ChemBridge BB-4015996) |
| Comparator Or Baseline | Ortho isomer: LogP = 1.18 (Hit2Lead BB-4015995); Para isomer: LogP = 1.23 (Hit2Lead BB-4015997) |
| Quantified Difference | ΔLogP = +0.05 vs. ortho isomer (meta is more lipophilic); ΔLogP = 0 vs. para isomer |
| Conditions | Calculated LogP values reported by Hit2Lead / ChemBridge building block database; calculation method consistent across all three isomers |
Why This Matters
The 0.05 LogP difference between meta and ortho isomers provides a measurable basis for selecting the meta-substituted compound when higher membrane permeability is desired in cell-based screening cascades.
